Prodiamine

描述

This compound is used to control annual grasses and broad-leaved weeds in ornamentals, hardwood crops, turf and on non-cropped land. It is selective and acts via inhibition of microtubule formation, disrupting cell division and growth.

Structure

3D Structure

属性

IUPAC Name |

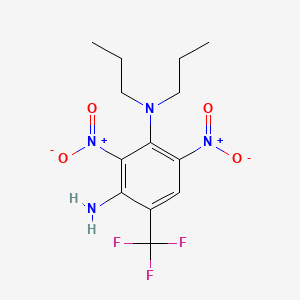

2,4-dinitro-3-N,3-N-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N4O4/c1-3-5-18(6-4-2)11-9(19(21)22)7-8(13(14,15)16)10(17)12(11)20(23)24/h7H,3-6,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVPPPHXAASNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034210 | |

| Record name | Prodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29091-21-2 | |

| Record name | Prodiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prodiamine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 2,6-dinitro-N1,N1-dipropyl-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-N',N'-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRODIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJI5J414Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prodiamine: A Technical Guide for Researchers

An In-depth Examination of the Dinitroaniline Herbicide Prodiamine, its Mechanism of Action, Physicochemical Properties, and Efficacy.

This technical guide provides a comprehensive overview of this compound, a selective pre-emergent dinitroaniline herbicide. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its mode of action, quantitative data on its properties and efficacy, and protocols for relevant experimental assays.

Introduction

This compound is a member of the dinitroaniline class of herbicides, widely used for the pre-emergent control of a variety of annual grasses and broadleaf weeds.[1][2] Its efficacy lies in its ability to inhibit the germination of weed seeds by disrupting a fundamental cellular process. This document delves into the technical aspects of this compound, providing a valuable resource for in-depth understanding and further research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and for predicting its environmental fate. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N3,N3-Di-n-propyl-2,4-dinitro-6-(trifluoromethyl)-m-phenylenediamine | |

| CAS Number | 29091-21-2 | |

| Molecular Formula | C13H17F3N4O4 | |

| Molecular Weight | 350.3 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 122.5-124 °C | |

| Vapor Pressure | 2.5 x 10-8 mm Hg at 25°C | [1] |

| Water Solubility | 0.013 mg/L at 25°C | |

| Log Kow (Octanol-Water Partition Coefficient) | 4.3 | |

| Soil Sorption Coefficient (Koc) | 8,000 - 14,000 mL/g | |

| Soil Half-life | 60 - 120 days | [1] |

Mechanism of Action: Microtubule Assembly Inhibition

The herbicidal activity of this compound stems from its role as a microtubule assembly inhibitor.[3] This mechanism is characteristic of the dinitroaniline herbicide family.

This compound exerts its effect by binding to tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a critical role in cell division (mitosis), cell wall formation, and intracellular transport.

By binding to tubulin dimers, this compound prevents their polymerization into functional microtubules. This disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase, inhibiting mitosis. Consequently, cell division in the meristematic tissues of roots and shoots is halted, preventing the germination and growth of susceptible weed seedlings. The seedlings are unable to develop a proper root system and emerge from the soil, ultimately leading to their death.

Herbicidal Efficacy

This compound is effective against a broad spectrum of annual grasses and some broadleaf weeds. Its pre-emergent nature means it must be applied before weed seeds germinate to be effective.

| Target Weed | Common Name | Efficacy Level |

| Digitaria sanguinalis | Large Crabgrass | Excellent |

| Setaria faberi | Giant Foxtail | Excellent |

| Eleusine indica | Goosegrass | Good to Excellent |

| Poa annua | Annual Bluegrass | Good to Excellent |

| Stellaria media | Common Chickweed | Good |

| Lamium amplexicaule | Henbit | Good |

| Echinochloa crus-galli | Barnyardgrass | Good |

Note: Efficacy can be influenced by factors such as soil type, organic matter content, rainfall, and application rate.

Environmental Fate and Toxicology

Environmental Fate

This compound exhibits low water solubility and a high soil sorption coefficient (Koc), indicating that it binds tightly to soil particles and has a low potential for leaching into groundwater. The primary routes of dissipation from soil are microbial degradation and photodegradation. Its half-life in soil can range from 60 to 120 days, providing long-lasting residual control of weeds.

Toxicology

This compound generally exhibits low acute toxicity to mammals, birds, and bees. However, it can be moderately to highly toxic to some aquatic organisms.

| Organism | Test | Result |

| Rat (oral) | LD50 | > 5000 mg/kg |

| Bobwhite Quail (oral) | LD50 | > 2250 mg/kg |

| Honeybee (contact) | LD50 | > 100 µ g/bee |

| Rainbow Trout (96-hour) | LC50 | 0.58 mg/L |

| Daphnia magna (48-hour) | EC50 | 0.9 mg/L |

Experimental Protocols

Root Growth Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on the root growth of a model plant species, such as cress (Lepidium sativum) or ryegrass (Lolium perenne).

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetone)

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Seeds of the chosen indicator plant species

-

Distilled water

-

Growth chamber or incubator with controlled temperature and light

-

Ruler or caliper for root length measurement

-

Acetone (for control)

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a control with an equivalent amount of acetone and a negative control with only distilled water.

-

Assay Setup: Place one sheet of filter paper in each Petri dish. Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring it is evenly moistened.

-

Seed Plating: Place 10-20 seeds of the indicator plant species in a line on the upper half of the moistened filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm to prevent moisture loss. Place the dishes vertically in a rack within a growth chamber set to appropriate conditions (e.g., 25°C with a 16:8 hour light:dark cycle).

-

Data Collection: After a set incubation period (e.g., 72 hours), carefully open the Petri dishes and measure the length of the primary root of each seedling using a ruler or caliper.

-

Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control (acetone-treated) and plot the data to determine the IC50 value (the concentration of this compound that causes 50% inhibition of root growth).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (e.g., from bovine brain, commercially available)

-

This compound stock solution (in DMSO)

-

GTP (Guanosine-5'-triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Glycerol

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

96-well microplates

-

DMSO (for control)

Procedure:

-

Preparation of Reagents: Prepare the polymerization buffer and GTP solution. Keep all reagents on ice.

-

Tubulin Preparation: Resuspend the lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM. Keep the tubulin solution on ice to prevent spontaneous polymerization.

-

Assay Setup: In a 96-well plate, add the desired concentrations of this compound (diluted in polymerization buffer from the DMSO stock). Include a control with an equivalent amount of DMSO.

-

Initiation of Polymerization: To each well, add the cold tubulin/GTP solution. The final volume in each well should be consistent (e.g., 100 µL).

-

Measurement: Immediately place the microplate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

-

Analysis: Plot the absorbance values against time for each concentration of this compound. Determine the initial rate of polymerization and the maximum absorbance reached. Calculate the IC50 value for the inhibition of tubulin polymerization.

Conclusion

This compound is a highly effective pre-emergent herbicide with a well-defined mechanism of action targeting microtubule assembly. Its physicochemical properties contribute to its persistence in the soil, providing long-lasting weed control. This technical guide has provided a detailed overview of this compound, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the nuances of its interaction with tubulin and its long-term environmental impact will continue to be of interest.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Prodiamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Prodiamine, a dinitroaniline herbicide. The information presented herein is intended to support research and development activities by providing key data points, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Physical and Chemical Properties

This compound is a selective, pre-emergent herbicide valued for its efficacy against a broad spectrum of annual grasses and certain broadleaf weeds.[1] Its mode of action involves the inhibition of microtubule formation, which is crucial for cell division and elongation in susceptible plants.[2] An understanding of its physicochemical properties is fundamental for formulation development, environmental fate studies, and toxicological assessment.

General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2,6-Dinitro-N1,N1-dipropyl-4-(trifluoromethyl)benzene-1,3-diamine | [3] |

| CAS Number | 29091-21-2 | [2][4] |

| Molecular Formula | C₁₃H₁₇F₃N₄O₄ | |

| Molecular Weight | 350.29 g/mol | |

| Appearance | Yellow, odorless powder/granules | |

| Chemical Structure | H₂N-C₆H(NO₂)₂--INVALID-LINK-- | |

| SMILES | CCCN(CCC)C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)C(F)(F)F)--INVALID-LINK--[O-] | |

| InChI Key | RSVPPPHXAASNOL-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Temperature (°C) | Reference(s) |

| Melting Point | 124–125 °C | N/A | |

| Boiling Point | Decomposes at 240 °C | N/A | |

| Density | 1.41 g/cm³ | 20 | |

| Vapor Pressure | 0.0033 mPa (2.5 x 10⁻⁸ mmHg) | 25 | |

| Water Solubility | 0.013 mg/L | 25 | |

| Solubility in Organic Solvents | Acetone: 226 g/LBenzene: 74 g/LEthanol: 7 g/LXylene: 35.4 g/L | 20 | |

| Octanol-Water Partition Coefficient (log Kow) | 4.10 | 25 | |

| Henry's Law Constant | 8.89 x 10⁻² Pa m³/mol | 25 |

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical and biological properties of this compound. These protocols are based on established scientific guidelines and research practices.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.

Principle: A small, finely powdered sample of this compound is heated in a capillary tube at a controlled rate. The temperature range from the point at which the substance begins to collapse to the point at which it is completely melted is recorded.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

-

Thermometer calibrated against USP reference standards.

Procedure:

-

Sample Preparation: Finely powder the dry this compound sample. Pack the sample into a capillary tube to a height of 2.5-3.5 mm.

-

Instrument Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block to a temperature approximately 10°C below the expected melting point of this compound (~115°C).

-

Measurement: Introduce the capillary tube and heat at a rate of 1 ± 0.5 °C/minute.

-

Observation: Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point. For a pure substance like this compound, a sharp melting range of 1-2°C is expected.

Determination of Solubility (Shake-Flask Method)

The solubility of this compound in water and organic solvents can be determined using the OECD Guideline 105, the shake-flask method.

Principle: A surplus of this compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC-UV).

-

Glass flasks with stoppers.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a flask containing the solvent of interest (e.g., water, acetone, ethanol).

-

Equilibration: Agitate the flask in a constant temperature bath (e.g., 25°C) for a sufficient time to reach equilibrium (preliminary tests should establish this time, typically 24-48 hours).

-

Phase Separation: Centrifuge the solution at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.

-

Calculation: The solubility is expressed as the mass of this compound per volume of solvent (e.g., mg/L or g/L).

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (Kow) of this compound, a measure of its lipophilicity, can be determined using the OECD Guideline 107, the shake-flask method.

Principle: A solution of this compound in either n-octanol or water is mixed with the other immiscible solvent. After equilibration, the concentration of this compound in each phase is measured to determine the partition coefficient.

Apparatus:

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC-UV).

-

Separatory funnels.

Procedure:

-

Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours before the experiment.

-

Test Solution Preparation: Prepare a stock solution of this compound in the pre-saturated solvent in which it is more soluble (n-octanol for this compound).

-

Partitioning: In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the other pre-saturated solvent.

-

Equilibration: Shake the funnel gently for a sufficient time to reach equilibrium. Avoid vigorous shaking that can cause emulsification.

-

Phase Separation: Allow the phases to separate completely. If necessary, centrifugation can be used to break up emulsions.

-

Quantification: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

-

Calculation: The Kow is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) as microtubules form. The effect of this compound on the rate and extent of polymerization is quantified.

Apparatus:

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

Temperature-controlled cuvette holder or incubator (37°C).

-

Purified tubulin (plant-derived for highest relevance).

Procedure:

-

Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) and a solution of GTP (final concentration 1 mM). Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a temperature-controlled cuvette or a 96-well plate, combine the polymerization buffer, GTP, and various concentrations of this compound. Include a vehicle control (DMSO only).

-

Initiation of Polymerization: Pre-warm the mixture to 37°C. Initiate the reaction by adding purified tubulin to each well.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C.

-

Analysis: Plot absorbance versus time. The initial rate of polymerization and the maximum absorbance reached are used to determine the inhibitory effect of this compound. The IC₅₀ value (the concentration of this compound that inhibits polymerization by 50%) can be calculated.

Analysis of Mitotic Index in Plant Root Tips

This protocol allows for the visualization and quantification of the effect of this compound on cell division in a whole-plant system.

Principle: The mitotic index, the ratio of cells undergoing mitosis to the total number of cells observed, is a measure of the rate of cell division. This compound's inhibitory effect on mitosis will lead to a decrease in the mitotic index.

Apparatus:

-

Microscope with high-power objectives.

-

Microscope slides and coverslips.

-

Fixative (e.g., ethanoic alcohol - 3:1 absolute ethanol:glacial acetic acid).

-

Stain (e.g., acetocarmine or toluidine blue).

-

Hydrochloric acid (1 M).

-

Water bath (60°C).

Procedure:

-

Seedling Growth: Germinate seeds of a suitable model plant (e.g., onion, Allium cepa) in the presence of various concentrations of this compound. Include a control group grown in the absence of the herbicide.

-

Root Tip Fixation: After a set exposure time (e.g., 24-48 hours), excise the root tips (1-2 cm) and place them in a fixative for at least 24 hours.

-

Hydrolysis: Transfer the fixed root tips to 1 M HCl in a water bath at 60°C for 5-10 minutes to soften the tissue.

-

Staining: Rinse the root tips with water and place them on a microscope slide. Add a drop of stain and gently squash the root tip with a coverslip to create a monolayer of cells.

-

Microscopy: Observe the cells under a microscope. Count the number of cells in interphase and the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase).

-

Calculation: The mitotic index is calculated as: (Number of cells in mitosis / Total number of cells) x 100. Compare the mitotic indices of the control and this compound-treated groups to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis.

Signaling Pathway of this compound's Action on Microtubule Dynamics

Caption: this compound's mechanism of action, inhibiting microtubule polymerization.

Experimental Workflow for Determining the Mitotic Index

Caption: Workflow for assessing this compound's effect on the mitotic index.

Logical Relationship for Solubility Determination

Caption: Logical steps for determining the solubility of this compound.

References

Prodiamine's Role in Inhibiting Root Growth and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodiamine, a dinitroaniline herbicide, is a potent inhibitor of root growth and development in a wide range of plant species. Its primary mechanism of action involves the disruption of microtubule dynamics, essential for cell division and elongation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's herbicidal activity, focusing on its interaction with tubulin, the resulting effects on microtubule polymerization, and the subsequent cascade of events leading to the inhibition of root growth. The guide includes a summary of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key signaling pathways involved. This information is intended to serve as a valuable resource for researchers in the fields of plant biology, herbicide development, and cell cycle regulation.

Introduction

This compound is a selective, pre-emergent herbicide widely used for the control of annual grasses and certain broadleaf weeds.[1] Its efficacy lies in its ability to arrest the growth of developing seedlings shortly after germination by targeting fundamental cellular processes in the roots.[2] As a member of the dinitroaniline class of herbicides, this compound's mode of action is the inhibition of microtubule assembly.[3] This disruption of the microtubule cytoskeleton has profound consequences for cell division (mitosis), leading to a cessation of root and shoot elongation and ultimately, seedling death.[1][4] Understanding the precise molecular interactions and cellular consequences of this compound treatment is crucial for optimizing its use, managing herbicide resistance, and potentially identifying new targets for drug development.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary target of this compound and other dinitroaniline herbicides is the tubulin protein, the fundamental subunit of microtubules.

2.1. Binding to Tubulin Dimers:

This compound exerts its effect by binding to free α/β-tubulin heterodimers within the cytoplasm. This binding prevents the tubulin dimers from polymerizing into microtubules. The formation of a stable this compound-tubulin complex effectively sequesters the available tubulin pool, thereby inhibiting the elongation of existing microtubules and the nucleation of new ones.

2.2. Inhibition of Microtubule Polymerization:

Microtubules are dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is essential for their function in various cellular processes, including the formation of the mitotic spindle during cell division and the guidance of cellulose synthase complexes in the cell wall. By binding to tubulin dimers, this compound shifts the equilibrium towards depolymerization, leading to a net loss of microtubules in the cell.

2.3. Disruption of Mitosis:

The most critical consequence of microtubule depolymerization by this compound is the disruption of mitosis. During cell division, microtubules form the mitotic spindle, which is responsible for the precise segregation of chromosomes into two daughter cells. In the presence of this compound, the mitotic spindle fails to form correctly, leading to an arrest of the cell cycle at the metaphase stage. This results in cells with abnormal chromosome numbers (polyploidy) and the inability to complete cell division.

Impact on Root Growth and Development

The inhibition of cell division in the root apical meristem is the primary reason for the potent root growth-inhibiting effects of this compound.

3.1. Inhibition of Root Elongation and Lateral Root Formation:

The root apical meristem is a region of actively dividing cells responsible for the continuous growth of the primary root. By arresting mitosis in these cells, this compound effectively halts root elongation. Furthermore, the formation of lateral roots, which also relies on controlled cell division and differentiation, is severely inhibited.

3.2. Morphological Changes:

A characteristic symptom of dinitroaniline herbicide treatment is the swelling of the root tip. This swelling is a consequence of the continued, but unorganized, cell expansion in the absence of proper cell division and the disruption of the organized cortical microtubule arrays that guide the direction of cell enlargement.

Quantitative Data on this compound's Effects

The following tables summarize available quantitative data on the effects of this compound and other dinitroaniline herbicides on root growth and microtubule polymerization.

Table 1: Dose-Response of Dinitroaniline Herbicides on Root Growth

| Herbicide | Plant Species | Parameter | IC50 / Effective Concentration | Reference |

| This compound | Tall Fescue (Festuca arundinacea) | Root Dry Weight | Significant reduction at 1.7 kg/ha | |

| This compound | Tall Fescue (Festuca arundinacea) | Root Length | Significant reduction at 1.7 kg/ha | |

| Trifluralin | Ryegrass (Lolium rigidum) | Root Elongation | ~0.1 µM (Susceptible) | |

| Pendimethalin | Ryegrass (Lolium rigidum) | Root Elongation | ~0.3 µM (Susceptible) | |

| Oryzalin | Kentucky Bluegrass (Poa pratensis) | Root Growth | Inhibition at 0.6 kg ha⁻¹ |

Table 2: Effects of Dinitroaniline Herbicides on Microtubule Polymerization

| Herbicide | System | Parameter | IC50 / Effective Concentration | Reference |

| Oryzalin | Tobacco BY-2 cells | Tubulin Polymerization (in vitro) | Kd = 117 nM | |

| Amiprophos-methyl | Tobacco BY-2 cells | Tubulin Polymerization (in vitro) | Ki = 5 µM |

Experimental Protocols

5.1. Root Growth Inhibition Assay:

This protocol is designed to quantify the effect of this compound on the root growth of Arabidopsis thaliana seedlings.

-

Seed Sterilization and Plating:

-

Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

-

Rinse the seeds 5 times with sterile distilled water.

-

Resuspend the seeds in sterile 0.1% agarose and plate them on square Petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Add the appropriate volume of the this compound stock solution to the molten MS medium before pouring the plates to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Ensure the final DMSO concentration is below 0.1% in all treatments.

-

-

Seedling Growth:

-

Seal the plates with breathable tape and stratify the seeds at 4°C for 2 days in the dark.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C and position them vertically to allow for root growth along the agar surface.

-

-

Data Acquisition and Analysis:

-

After 7-10 days of growth, photograph the plates.

-

Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

-

Calculate the average root length and standard deviation for each treatment.

-

Plot the percentage of root growth inhibition relative to the control against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

5.2. Immunofluorescence Staining of Microtubules in Arabidopsis Root Tips:

This protocol allows for the visualization of microtubule organization in root tip cells following this compound treatment.

-

Seedling Growth and Treatment:

-

Grow Arabidopsis thaliana seedlings on MS agar plates as described in section 5.1.

-

For treatment, transfer 5-day-old seedlings to liquid MS medium containing the desired concentration of this compound or a vehicle control (DMSO) and incubate for the desired time (e.g., 1-4 hours).

-

-

Fixation:

-

Fix the seedlings in 4% paraformaldehyde in PEMT buffer (50 mM PIPES, 1 mM EGTA, 0.5 mM MgCl2, 0.05% Triton X-100, pH 6.9) under vacuum for 1 hour at room temperature.

-

Wash the seedlings three times for 10 minutes each in PEMT buffer.

-

-

Cell Wall Digestion:

-

Excise the root tips and place them on a poly-L-lysine coated slide.

-

Digest the cell walls with an enzyme mixture (e.g., 2% cellulase, 1% pectinase, 2% driselase in PEM buffer with 0.4 M mannitol) at 37°C for 30 minutes.

-

Gently wash the root tips with PBS.

-

-

Permeabilization and Staining:

-

Permeabilize the cells with 10% DMSO and 2% IGEPAL CA-630 in PBS for 30 minutes.

-

Block non-specific binding with 3% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against α-tubulin (e.g., monoclonal anti-α-tubulin, clone B-5-1-2) diluted in PBS with 3% BSA overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 3 hours at room temperature in the dark.

-

Counterstain with DAPI to visualize the nuclei.

-

-

Microscopy:

-

Mount the root tips in an anti-fade mounting medium.

-

Observe the samples using a confocal laser scanning microscope.

-

5.3. In Vitro Tubulin Polymerization Assay:

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

-

Reagents and Preparation:

-

Purified plant tubulin (e.g., from tobacco BY-2 cells or commercially available).

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP solution (10 mM).

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

On ice, prepare a tubulin polymerization mix containing tubulin (final concentration 2-3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.

-

In a pre-warmed 96-well plate, add 10 µL of 10x concentrated this compound dilutions or a vehicle control.

-

Initiate the reaction by adding 90 µL of the cold tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.

-

-

Data Analysis:

-

Plot the change in absorbance over time for each this compound concentration.

-

Calculate the initial rate of polymerization (Vmax) and the plateau absorbance.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control and calculate the IC50 value.

-

Signaling Pathways and Logical Relationships

This compound's disruption of microtubule dynamics has significant downstream consequences on signaling pathways that regulate root development, particularly those involving the plant hormones auxin and cytokinin.

6.1. Crosstalk with Auxin Signaling:

Auxin plays a central role in regulating root growth and development, including cell division, elongation, and lateral root formation. The polar transport of auxin, mediated by PIN-FORMED (PIN) proteins, is crucial for establishing auxin gradients that control these processes. Cortical microtubules are known to influence the localization and stability of PIN proteins at the plasma membrane.

Caption: this compound's disruption of microtubule dynamics interferes with polar auxin transport, leading to altered auxin gradients and inhibition of root growth.

6.2. Interaction with Cytokinin Signaling:

Cytokinins are another class of plant hormones that, in concert with auxin, regulate the balance between cell division and differentiation in the root apical meristem. Cytokinin signaling can influence microtubule organization, and conversely, microtubule disruption can impact cytokinin responses.

Caption: this compound-induced microtubule disruption directly inhibits key mitotic events and may alter cytokinin signaling, leading to root meristem inhibition.

Conclusion

This compound is a highly effective herbicide that targets a fundamental and highly conserved cellular component, the microtubule. Its ability to disrupt microtubule polymerization leads to a cascade of events, culminating in the arrest of cell division and the inhibition of root growth. The detailed understanding of its mechanism of action, as outlined in this guide, provides a basis for the rational design of new herbicides and for the development of strategies to mitigate herbicide resistance. Furthermore, the intricate interplay between microtubule dynamics and hormonal signaling pathways in the regulation of root development, which is perturbed by this compound, highlights the complexity of plant growth processes and offers avenues for future research in both fundamental plant biology and applied agricultural science.

References

- 1. researchgate.net [researchgate.net]

- 2. Uncovering How Auxin Optimizes Root Systems Architecture in Response to Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokinin regulates root meristem activity via modulation of the polar auxin transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of Auxin and Nitrate Signaling in the Development of Root System Architecture [frontiersin.org]

An In-depth Technical Guide to Prodiamine as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodiamine, a dinitroaniline herbicide developed by Sandoz AG and introduced in 1987, has emerged as a valuable tool in scientific research due to its specific mechanism of action as a microtubule inhibitor.[1] Initially commercialized for pre-emergent weed control in agriculture and turf management, its ability to disrupt microtubule dynamics has rendered it a potent compound for studying a variety of cellular processes. This technical guide provides a comprehensive overview of the history, development, and, most importantly, the application of this compound as a research tool. It details its synthesis, mechanism of action, and provides established experimental protocols for its use in cell biology. Furthermore, this guide summarizes key quantitative data and elucidates the signaling pathways affected by this compound-induced microtubule disruption, offering a valuable resource for researchers utilizing this compound in their investigations.

History and Development

This compound was first developed by Sandoz AG and introduced to the market in 1987 as a selective, pre-emergent herbicide.[1] Belonging to the dinitroaniline class of compounds, it proved effective in controlling annual grasses and broadleaf weeds in various settings, including turf, ornamental plants, and non-crop areas. Its synthesis originates from 2,4-dichlorobenzotrifluoride.[1] While its primary application has been in agriculture, the specific nature of its molecular target has made it a subject of interest in cell biology and cancer research.

Chemical Synthesis

The synthesis of this compound, chemically known as N3,N3-Di-n-propyl-2,4-dinitro-6-(trifluoromethyl)-m-phenylenediamine, is a multi-step process. A common synthetic route starts with 2,4-dichloro-3,5-dinitro-p-trifluorotoluene.

A general synthesis protocol is as follows:

-

First Amination: 2,4-dichloro-3,5-dinitro-p-trifluorotoluene is reacted with di-n-propylamine in the presence of an inorganic base and water. The reaction mixture is heated to facilitate the substitution of one of the chlorine atoms with the di-n-propylamine group, yielding N,N-di-n-propyl-3-chloro-2,6-dinitro-4-trifluoromethylaniline.[2]

-

Second Amination: The intermediate from the first step is then reacted with ammonia in a suitable solvent, such as ethanol or methyl-sulphoxide.[2] This step involves heating the mixture in a sealed reaction vessel to replace the remaining chlorine atom with an amino group, forming this compound.

-

Purification: The final product is then purified through recrystallization, typically from ethanol, to yield orange needles.

Mechanism of Action: Microtubule Disruption

This compound, like other dinitroaniline herbicides, exerts its biological effects by inhibiting the formation of microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing crucial roles in cell division, maintenance of cell shape, intracellular transport, and cell motility.

The primary mechanism involves the binding of this compound to tubulin, the protein subunit that polymerizes to form microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. This disruption of microtubule dynamics has profound consequences for cellular function, most notably arresting cell division at the G2/M phase of the cell cycle.

This compound as a Research Tool: Experimental Protocols

The ability of this compound to specifically disrupt microtubule-dependent processes makes it a valuable tool for studying the cytoskeleton's role in various cellular events. Below are detailed protocols for key experiments utilizing this compound.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cultured cells grown on sterile glass coverslips

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with the desired concentration of this compound (a dose-response experiment is recommended to determine the optimal concentration and time for your cell line) or vehicle control (DMSO) for the desired duration.

-

Fixation: Gently wash cells with PBS and fix them using either paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

-

Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize with Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBST, counterstain with DAPI for 5 minutes, and then mount the coverslips on microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

References

Technical Guide: Prodiamine as a Probe for Studying Cell Division

Abstract: Prodiamine, a dinitroaniline compound, is a potent inhibitor of microtubule polymerization. Its specific mechanism of action—binding to tubulin and preventing the formation of microtubules—makes it an invaluable tool for researchers in cell biology and oncology. By arresting cells in mitosis, this compound allows for the detailed study of the mitotic spindle, cell cycle checkpoints, and the consequences of microtubule disruption. This guide provides an in-depth overview of its application, including its mechanism, relevant quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

This compound is a member of the dinitroaniline class of compounds, which are known to disrupt microtubule structures in both plant and protozoan cells. Its primary mode of action is the inhibition of microtubule polymerization. It achieves this by binding to α-tubulin subunits, preventing their assembly into microtubules. Unlike other microtubule-targeting agents like taxol (which stabilizes microtubules) or colchicine (which induces depolymerization), this compound primarily prevents the initial formation of the microtubule polymer. This leads to a net depolymerization of microtubules within the cell due to their dynamic instability.

The absence of functional microtubules has profound effects on the cell, most notably the failure to form a proper mitotic spindle. This structure is essential for the alignment and segregation of chromosomes during mitosis. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, unable to proceed to anaphase.

Caption: this compound's mechanism of action leading to mitotic arrest.

Quantitative Data on this compound's Efficacy

The effectiveness of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. This value varies depending on the cell type or organism.

| Organism/Cell Type | Parameter | Value | Reference |

| Haemonchus contortus (parasitic nematode) | Larval Development IC50 | 0.25 µM | |

| Toxoplasma gondii (protozoan parasite) | In vitro growth inhibition IC50 | 38 nM | |

| Human Cancer Cell Lines (various) | In vitro growth inhibition IC50 | Generally low nanomolar range | |

| Plant cells (general) | Microtubule organization disruption | Effective at micromolar concentrations |

Experimental Protocols

This protocol details how to use this compound to induce G2/M arrest and analyze the cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Methodology:

-

Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest.

-

Drug Treatment: Dilute the this compound stock solution in complete medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Treat cells for a specified duration, typically 18-24 hours, which is sufficient for a significant portion of the cells to enter mitosis.

-

Cell Harvest: Aspirate the medium, wash the cells with PBS, and detach them using trypsin. Collect the cells in a 15 mL tube and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates successful mitotic arrest.

Caption: Workflow for cell cycle analysis using this compound and flow cytometry.

This protocol allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution

-

Microtubule-Stabilizing Buffer (MTSB)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

-

DAPI solution (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Once attached, treat them with the desired concentration of this compound for a short period (e.g., 1-4 hours) to observe microtubule disruption.

-

Fixation: Gently wash the cells with pre-warmed MTSB. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Untreated cells will show a well-defined network of microtubule filaments, while this compound-treated cells will exhibit diffuse tubulin staining and a lack of organized microtubules.

Applications in Drug Development and Research

-

Anticancer Research: As microtubule-targeting agents are a cornerstone of cancer chemotherapy, this compound serves as a reference compound for studying the mechanisms of mitotic arrest and identifying novel antimitotic drugs.

-

Antiparasitic Drug Development: The high sensitivity of parasites like Toxoplasma gondii and various nematodes to this compound makes it a lead compound for developing new antiparasitic treatments.

-

Plant Science: In its original application, this compound is used to study cell division and microtubule organization in plants.

-

Fundamental Cell Biology: It is a critical tool for dissecting the role of microtubules in cellular processes beyond mitosis, such as intracellular transport and cell motility.

An In-depth Technical Guide to the Binding Site of Prodiamine on α-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the dinitroaniline herbicide, Prodiamine, and its target protein, α-tubulin. Understanding this binding site is crucial for elucidating its mechanism of action and for the rational design of new herbicides and potentially other therapeutic agents targeting the microtubule cytoskeleton.

Introduction: this compound and the Microtubule Cytoskeleton

This compound is a pre-emergent herbicide widely used for the control of annual grasses and broadleaf weeds.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, essential for cell division and growth in plants.[1] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[3][4] this compound, like other dinitroaniline herbicides, specifically targets α-tubulin, binding to it and inhibiting its polymerization into functional microtubules. This leads to a cessation of cell division at mitosis, ultimately causing the death of the target plant. Notably, dinitroaniline herbicides exhibit selectivity, targeting microtubules in plants and protists but not those in animals or fungi, which is likely due to differences in binding affinities.

The this compound Binding Site on α-Tubulin

The binding of this compound to α-tubulin is a critical event that initiates its herbicidal activity. While a high-resolution crystal structure of this compound complexed with tubulin is not publicly available, significant insights have been gained through a combination of resistance mutation studies, computational modeling, and biochemical assays with related dinitroaniline compounds.

The binding site for dinitroaniline herbicides is located on the α-tubulin subunit. Studies involving herbicide-resistant weeds have been instrumental in identifying key amino acid residues that constitute this binding pocket. Mutations at these specific residues can reduce the binding affinity of the herbicide, thereby conferring resistance.

Key amino acid residues implicated in the dinitroaniline binding site on α-tubulin include:

-

Leucine 136 (Leu136): A mutation from Leucine to Phenylalanine (Leu136Phe) has been identified in dinitroaniline-resistant organisms.

-

Threonine 239 (Thr239): The Threonine to Isoleucine (Thr239Ile) substitution is a frequently reported mutation that confers resistance to this compound and other dinitroanilines in various weed species. Three-dimensional modeling suggests that Leu136 and Thr239 are located adjacent to each other within the binding cavity.

-

Methionine 268 (Met268): A mutation of this residue to Threonine (Met268Thr) has also been linked to dinitroaniline resistance.

Computational models and further resistance studies have defined a broader binding cavity formed by several residues, including Val4, Ser6, Phe24, His28, Leu136, Ile235, Thr239, and Arg243. The binding of dinitroanilines is thought to involve interactions with diamino acid residues (lysine or arginine) that bind the nitrile group of the herbicides.

Quantitative Analysis of Dinitroaniline-Tubulin Interactions

The interaction between dinitroaniline herbicides and tubulin can be quantified through various biophysical and biochemical assays. The data presented below, primarily from studies on this compound and the closely related dinitroaniline, oryzalin, provide insights into binding affinities and resistance levels.

| Compound | Organism/System | Parameter | Value | Reference(s) |

| This compound | Poa annua (Annual bluegrass) - Resistant Population R1 | I50 | 35.3 g ai ha⁻¹ (2.9-fold resistance) | |

| This compound | Poa annua (Annual bluegrass) - Resistant Population R2 | I50 | 502.7 g ai ha⁻¹ (41.9-fold resistance) | |

| This compound | Poa annua (Annual bluegrass) - Resistant Population R3 | I50 | 91.5 g ai ha⁻¹ (7.6-fold resistance) | |

| Oryzalin | Plant Tubulin | K app | 1.19 x 10⁵ M⁻¹ | |

| Oryzalin | Tetrahymena thermophila Tubulin (Wild-Type) | K d | 0.44 µM | |

| Oryzalin | Vertebrate Tubulin | K d | 77 µM |

I50: The concentration of herbicide required to inhibit a biological process by 50%. K app: Apparent affinity constant. K d: Dissociation constant. A lower Kd indicates a higher binding affinity.

Mechanism of Action: Microtubule Disruption

The binding of this compound to α-tubulin heterodimers leads to the formation of a herbicide-tubulin complex. This complex then incorporates into the growing positive end of a microtubule. The presence of this complex at the microtubule tip effectively "caps" the polymer, preventing further elongation. This disruption of microtubule dynamics is the primary mode of action for dinitroaniline herbicides.

References

- 1. This compound | C13H17F3N4O4 | CID 34469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. npic.orst.edu [npic.orst.edu]

- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Prodiamine's Disruption of Microtubule Organizing Centers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodiamine, a dinitroaniline herbicide, is a potent inhibitor of microtubule dynamics, primarily in plant and protist cells. Its mechanism of action involves the direct binding to α-tubulin subunits, preventing their polymerization into microtubules. This disruption of the microtubule cytoskeleton has profound effects on cell division, particularly on the function and integrity of Microtubule Organizing Centers (MTOCs), leading to mitotic arrest and ultimately, cell death. This technical guide provides an in-depth analysis of the molecular interactions, cellular consequences, and experimental methodologies used to study the effects of this compound on MTOCs and microtubule dynamics.

Mechanism of Action: Interference with Tubulin Polymerization

This compound belongs to the dinitroaniline class of herbicides, which are known to disrupt microtubule function by binding to unpolymerized tubulin heterodimers.[1][2] The primary target of this compound is the α-tubulin subunit of the α/β-tubulin heterodimer.[1][2]

The binding of this compound to α-tubulin is a critical step in its herbicidal activity. This interaction forms a stable this compound-tubulin complex, which then acts as a cap on the growing plus-ends of microtubules.[1] This capping action effectively prevents the further addition of tubulin dimers, thereby halting microtubule elongation. The inability of microtubules to polymerize leads to a net depolymerization, resulting in the disassembly of the microtubule network. This disruption is selective for plant and protist tubulin, with significantly lower affinity for animal and fungal tubulin.

Impact on Microtubule Organizing Centers and Mitosis

Microtubule Organizing Centers (MTOCs) are crucial for the nucleation and organization of microtubule arrays within the cell. In most animal and lower plant cells, the primary MTOC is the centrosome, which consists of two centrioles surrounded by pericentriolar material. In higher plant cells, which lack centrioles, MTOCs are more diffuse and are found on the nuclear surface and throughout the cell cortex.

This compound's disruption of tubulin polymerization directly impacts the function of MTOCs. By sequestering tubulin dimers, this compound reduces the pool of available subunits for microtubule nucleation at the MTOCs. This leads to a failure in the formation of the mitotic spindle, a critical microtubule-based structure required for chromosome segregation during cell division.

The consequences of this disruption are most evident during mitosis. The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules. The persistent activation of the SAC due to the absence of a stable spindle leads to a prolonged arrest in mitosis, specifically at the metaphase-to-anaphase transition. This mitotic arrest ultimately triggers apoptotic pathways, leading to programmed cell death.

The following diagram illustrates the signaling pathway from this compound exposure to mitotic arrest:

Quantitative Data on Dinitroaniline-Tubulin Interactions

While specific quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively available in the public domain, data from closely related dinitroaniline herbicides, such as oryzalin, provide valuable insights.

| Parameter | Compound | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | Oryzalin | 117 nM | Tobacco (Nicotiana tabacum) tubulin | |

| Inhibition Constant (Ki) | Trifluralin | Not specified | Chlamydomonas flagellar tubulin | |

| IC50 (Cell Growth Inhibition) | This compound | Varies by species | Weed species | Not specified |

| IC50 (Microtubule Polymerization) | Dinitroanilines | Micromolar range | Plant tubulin | Not specified |

Note: The Kd value for oryzalin is used as a proxy for the high-affinity binding characteristic of dinitroanilines to plant tubulin.

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This protocol is designed to assess the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate (non-binding surface)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Tubulin: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare Assay Mix: In a separate tube on ice, prepare the assay mix containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol.

-

Aliquot Inhibitor: Add various concentrations of this compound (and a DMSO vehicle control) to the wells of a pre-warmed 37°C 96-well plate.

-

Initiate Polymerization: Add the reconstituted tubulin to the assay mix to achieve a final concentration of 1-2 mg/mL. Immediately dispense the complete reaction mix into the wells containing the inhibitors.

-

Measure Absorbance: Place the plate in a microplate reader pre-heated to 37°C. Read the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance values over time. Calculate the rate of polymerization for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

The following diagram outlines the workflow for the in vitro microtubule polymerization assay:

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton in whole cells.

Materials:

-

Cultured plant cells (e.g., tobacco BY-2 cells) or protoplasts

-

Glass coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

DAPI solution (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control (DMSO).

-

Fixation: Gently wash the cells with microtubule stabilizing buffer and then fix with the fixation solution for 30-60 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 15 minutes.

-

Blocking: Wash the cells with PBS and block with blocking solution for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBS and stain with DAPI solution for 5-10 minutes.

-

Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with antifade mounting medium, and visualize using a fluorescence microscope.

The following diagram illustrates the key steps in the immunofluorescence staining protocol:

Conclusion

This compound's potent and selective disruption of microtubule dynamics in plants and protists makes it an effective herbicide and a valuable tool for studying the cytoskeleton. Its mechanism, centered on the inhibition of tubulin polymerization through direct binding to α-tubulin, has profound consequences for the function of microtubule organizing centers and the fidelity of cell division. The resulting mitotic arrest and subsequent apoptosis are the ultimate causes of its herbicidal activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and the microtubule cytoskeleton, paving the way for the development of novel anti-mitotic agents and a deeper understanding of fundamental cellular processes.

References

The Decisive Role of the Trifluoromethyl Group in Prodiamine's Herbicidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Prodiamine

This compound is a selective, pre-emergent herbicide that controls a broad spectrum of annual grasses and broadleaf weeds.[1] Its mode of action is the inhibition of microtubule formation, a fundamental process for cell division and elongation in plants.[1] By disrupting microtubule dynamics, this compound effectively halts the growth of germinating weed seedlings. This compound belongs to the dinitroaniline class of herbicides, which are characterized by a 2,6-dinitroaniline scaffold. A key structural feature of this compound, and the focus of this guide, is the trifluoromethyl group attached to the aniline ring.

Physicochemical Impact of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into a bioactive molecule profoundly alters its physicochemical properties. These modifications are crucial for the overall performance of an herbicide, influencing its environmental fate, bioavailability, and interaction with the target site.

| Property | Influence of the Trifluoromethyl Group | Implication for this compound's Activity |

| Lipophilicity | Increases the molecule's affinity for non-polar environments. | Enhances binding to soil organic matter, contributing to its pre-emergent activity and reducing leaching. It may also facilitate passage through the waxy cuticle of plant roots and shoots. |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. | Increases the persistence of this compound in the soil, providing long-lasting weed control. It also reduces the likelihood of detoxification by the target weed. |

| Electron-Withdrawing Nature | The three highly electronegative fluorine atoms make the -CF3 group a strong electron-withdrawing substituent. | Modifies the electronic distribution of the aromatic ring, which can influence binding interactions with the target protein, tubulin. |

| Steric Bulk | The trifluoromethyl group is larger than a hydrogen or methyl group. | Can influence the molecule's conformation and its fit within the binding pocket of the target enzyme. |

The Role of the Trifluoromethyl Group in Biological Activity

The ultimate herbicidal activity of this compound is determined by its interaction with its molecular target, tubulin. Tubulin dimers polymerize to form microtubules, essential components of the cytoskeleton involved in cell division, cell plate formation, and cell wall orientation. Dinitroaniline herbicides bind to tubulin, preventing its polymerization and thereby arresting mitosis in susceptible plants.[2]

While a crystal structure of this compound bound to tubulin is not available, studies on other dinitroaniline herbicides, such as oryzalin and trifluralin, provide valuable insights. It is proposed that these herbicides bind to α-tubulin.[3][4] The trifluoromethyl group in this compound likely plays a significant role in this binding interaction through several mechanisms:

-

Hydrophobic Interactions: The increased lipophilicity conferred by the -CF3 group can lead to favorable hydrophobic interactions with non-polar amino acid residues within the tubulin binding pocket, thereby increasing the binding affinity.

-

Electronic Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electrostatic potential of the aniline ring, potentially leading to more favorable electrostatic or dipole-dipole interactions with the protein.

-

Conformational Effects: The steric bulk of the -CF3 group can help to orient the molecule optimally within the binding site, maximizing its interactions with key residues.

The culmination of these effects is a strong and specific binding of this compound to plant tubulin, leading to the potent inhibition of microtubule formation and, consequently, its herbicidal action.

References

Methodological & Application

Application Notes and Protocols for Prodiamine Treatment of Arabidopsis thaliana Seedlings

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the treatment of Arabidopsis thaliana seedlings with prodiamine, a dinitroaniline herbicide that acts as a potent microtubule assembly inhibitor. By disrupting microtubule dynamics, this compound serves as a valuable tool for studying cytoskeletal function, cell division, and morphogenesis in plants. This document outlines procedures for seedling growth, this compound application, and the analysis of its effects on root growth and microtubule organization. Due to the limited availability of specific concentration-response data for this compound on Arabidopsis thaliana in publicly accessible literature, this protocol leverages data from studies using oryzalin, a closely related dinitroaniline herbicide with the same mechanism of action.

Introduction

This compound is a pre-emergent herbicide belonging to the dinitroaniline class.[1] Its primary mode of action in plants is the inhibition of microtubule polymerization by binding to tubulin dimers.[1] This disruption of the microtubule cytoskeleton interferes with essential cellular processes, including cell division (mitosis), cell expansion, and overall morphogenesis. Consequently, treatment with this compound typically results in the inhibition of root and shoot growth, often leading to a characteristic swelling of the root tip. These effects make this compound a useful chemical tool for investigating the fundamental roles of microtubules in plant development. Arabidopsis thaliana, with its well-characterized genome and rapid life cycle, is an ideal model organism for such studies.

Data Presentation

The following tables summarize quantitative data on the effects of dinitroaniline herbicides on Arabidopsis thaliana seedling growth. The data presented is primarily from studies using oryzalin, a compound with a similar mechanism of action to this compound.

Table 1: Effect of Oryzalin on Arabidopsis thaliana Root Elongation

| Oryzalin Concentration | Mean Root Length (% of Control) | Standard Deviation | Reference |

| 0 nM (Control) | 100% | - | [2] |

| 170 nM | Inhibition of steady-state growth rate | - | [2] |

| 300 nM | Further inhibition of steady-state growth rate | - | [2] |

| 1 µM (1000 nM) | Significant inhibition | - | |

| 10 µM (10,000 nM) | Severe inhibition | - | |

| 100 µM (100,000 nM) | Complete inhibition | - |

Table 2: Effect of Oryzalin on Arabidopsis thaliana Microtubule Dynamics

| Treatment | Parameter | Value | Unit | Reference |

| Control | Polymerization Rate | ~4.5 | µm/min | |

| Control | Depolymerization Rate | ~7.5 | µm/min | |

| Low Oryzalin (e.g., 100 nM) | Polymerization Rate | Decreased | - | - |

| Low Oryzalin (e.g., 100 nM) | Depolymerization Rate | Decreased | - | - |

| High Oryzalin (e.g., 10 µM) | Microtubule Organization | Disorganized and depleted | - |

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seedling Growth and this compound Treatment

1. Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) using a 70% ethanol wash for 1 minute, followed by a 50% bleach solution with 0.05% Triton X-100 for 10 minutes.

-

Rinse the seeds 4-5 times with sterile distilled water.

-

Resuspend the seeds in sterile 0.1% agar and plate them on square Petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

2. Seed Stratification and Germination:

-

Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

3. This compound Stock Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Note: this compound has low water solubility.

4. Seedling Treatment:

-

Prepare MS agar plates containing the desired final concentrations of this compound. Add the this compound stock solution to the molten agar after it has cooled to approximately 50-55°C. Ensure thorough mixing.

-

For a concentration-response experiment, a range of 100 nM to 10 µM is a good starting point, based on data from the related compound oryzalin.

-

Include a DMSO-only control plate at a concentration equivalent to the highest this compound concentration used.

-

Germinate and grow seedlings directly on the this compound-containing media for 5-7 days.

-

Alternatively, for treating older seedlings, germinate them on standard MS plates for 3-4 days and then carefully transfer them to plates containing this compound.

5. Phenotypic Analysis:

-

After the treatment period, remove the plates and photograph them.

-

Measure the primary root length of individual seedlings using image analysis software such as ImageJ.

-

Calculate the average root length and standard deviation for each treatment group.

-

Observe and document any morphological changes, such as root swelling or altered root hair formation.

Protocol 2: Visualization and Quantification of Microtubule Disruption

1. Plant Material:

-

Use a transgenic Arabidopsis thaliana line expressing a fluorescently tagged microtubule-associated protein (e.g., GFP-MAP4) or tubulin (e.g., GFP-TUA6). This allows for in vivo visualization of microtubules.

2. Seedling Growth and Treatment:

-

Grow the transgenic seedlings on MS agar plates as described in Protocol 1.

-